molecular formula C11H9NO4 B3003351 3-formyl-5-methoxy-1H-indole-2-carboxylic acid CAS No. 57646-80-7

3-formyl-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B3003351
CAS No.: 57646-80-7
M. Wt: 219.196
InChI Key: NZXXOJMGRWQUOZ-UHFFFAOYSA-N
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Description

3-formyl-5-methoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.196. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

3-formyl-5-methoxy-1H-indole-2-carboxylic acid, as part of the indole alkaloid group, has been a subject of interest in organic synthesis. Researchers have developed various methods for indole synthesis, classifying these methods based on the last bond formed in the indole structure. The classification helps in understanding the strategic approaches used in synthesizing indoles, which is crucial for developing new methods and avoiding duplication in research efforts (Taber & Tirunahari, 2011).

Metabolites in Non-Infection Diseases

Indolic structure metabolites, including those derived from aromatic amino acids like tryptophan, are increasingly recognized for their potential role as biomarkers in non-infection diseases. The formation of these metabolites, such as indole-3-acetic acid, is closely associated with gut bacteria. Deviations in the levels of these metabolites have been found in various diseases, highlighting their potential use in diagnosing and monitoring treatment efficacy for conditions like schizophrenia, depression, and atherosclerosis (Beloborodova et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids like this compound are recognized for their role as inhibitors to microbes used in fermentative processes, impacting the production of biorenewable fuels and chemicals. Understanding the mechanisms behind this inhibition, such as damage to cell membranes and internal pH changes, is crucial for developing strategies to improve microbial robustness and industrial performance (Jarboe et al., 2013).

Application in Drug Synthesis

Levulinic acid (LEV), a derivative of carboxylic acids, showcases flexibility and uniqueness in drug synthesis due to its carbonyl and carboxyl functional groups. The use of LEV and its derivatives in drug synthesis offers advantages like cost reduction and cleaner reaction processes. The article reviews the application of LEV in various medical fields, emphasizing its potential in medicine (Zhang et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that “3-formyl-5-methoxy-1H-indole-2-carboxylic acid” and related compounds may have potential applications in future research and development.

Properties

IUPAC Name

3-formyl-5-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXXOJMGRWQUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57646-80-7
Record name 3-formyl-5-methoxy-1H-indole-2-carboxylic acid
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